

# Head-to-Head Comparison: Fermagate vs. Lanthanum Carbonate for Hyperphosphatemia Management

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fermagate*

Cat. No.: *B598077*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two phosphate binders: **Fermagate** (iron-magnesium hydroxycarbonate) and lanthanum carbonate. The information is intended to support research, scientific evaluation, and drug development efforts in the management of hyperphosphatemia, a critical concern in patients with chronic kidney disease (CKD).

## At a Glance: Key Properties

| Feature              | Fermagate                                                                                                              | Lanthanum Carbonate                                                                                                                                                                      |
|----------------------|------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Composition | Iron-Magnesium Hydroxycarbonate                                                                                        | Lanthanum Carbonate<br>( $\text{La}_2(\text{CO}_3)_3$ )                                                                                                                                  |
| Mechanism of Action  | Ion exchange within its crystalline-layered structure, where carbonate is exchanged for phosphate. <a href="#">[1]</a> | Dissociates in the acidic stomach environment to release lanthanum ions ( $\text{La}^{3+}$ ), which bind to dietary phosphate to form insoluble lanthanum phosphate. <a href="#">[2]</a> |
| Calcium-Free         | Yes                                                                                                                    | Yes                                                                                                                                                                                      |
| Development Status   | Phase III clinical trials have been conducted.                                                                         | Approved and marketed for the treatment of hyperphosphatemia.                                                                                                                            |

## Mechanism of Action

Both **Fermagate** and lanthanum carbonate are non-calcium-based phosphate binders that act locally within the gastrointestinal tract to reduce the absorption of dietary phosphate.

**Fermagate** is a novel compound with a unique crystalline-layered structure. It is composed of iron and magnesium held in a tight hydroxycarbonate lattice. The carbonate ions located between these layers are exchanged for phosphate ions from ingested food, forming an insoluble complex that is then excreted.[\[1\]](#) In vitro studies have indicated that **Fermagate** possesses a high affinity for phosphate across a wide pH range.[\[1\]](#)

Lanthanum carbonate dissociates in the acidic environment of the stomach to release trivalent lanthanum ions ( $\text{La}^{3+}$ ). These ions have a high affinity for phosphate and readily bind to it, forming insoluble and non-absorbable lanthanum phosphate ( $\text{LaPO}_4$ ) complexes.[\[2\]](#) This prevents the absorption of dietary phosphate into the bloodstream.

## Comparative Efficacy: Clinical Data

While direct head-to-head clinical trial results for **Fermagate** and lanthanum carbonate are not yet widely published, a Phase III clinical trial (NCT00841126) was designed to compare the two

directly.[\[3\]](#) The primary objective of the first stage of this study was to establish the non-inferiority of **Fermagate** to lanthanum carbonate in lowering serum phosphate in hemodialysis patients.[\[3\]](#)

The following tables summarize available efficacy data from separate clinical trials.

Table 1: Efficacy of **Fermagate** in Hemodialysis Patients (Phase II Study)[\[1\]](#)[\[4\]](#)

| Treatment Group (3 times daily) | Baseline Serum Phosphate (mmol/L) | End of Treatment Serum Phosphate (mmol/L) | Mean Reduction from Baseline (mmol/L) |
|---------------------------------|-----------------------------------|-------------------------------------------|---------------------------------------|
| Fermagate 1g                    | 2.16                              | 1.71                                      | 0.46                                  |
| Fermagate 2g                    | 2.16                              | 1.47                                      | 0.70                                  |
| Placebo                         | 2.16                              | ~2.16                                     | No significant change                 |

Table 2: Efficacy of Lanthanum Carbonate in Hemodialysis Patients (Various Studies)

| Study                                               | Treatment Group     | Baseline Serum Phosphate (mg/dL) | End of Treatment Serum Phosphate (mg/dL)                                                       |
|-----------------------------------------------------|---------------------|----------------------------------|------------------------------------------------------------------------------------------------|
| LANDMARK Trial <a href="#">[5]</a>                  | Lanthanum Carbonate | ~6.5                             | Maintained control, but hyperphosphatemia was more common than in the calcium carbonate group. |
| Hutchison et al. (3-year study) <a href="#">[6]</a> | Lanthanum Carbonate | Not specified                    | Maintained at approximately 1.80 mmol/L                                                        |

## In Vitro Phosphate Binding Capacity

Direct comparative in vitro studies under identical conditions for **Fermagate** and lanthanum carbonate are limited in the available literature. However, studies comparing them to other phosphate binders provide some insight. One study noted that the high efficacy of **Fermagate** compared with sevelamer hydrochloride, aluminum hydroxide, lanthanum carbonate, and magnesium hydroxide has been demonstrated using an artificial "stomacher" and simulated breakfast meal.[1]

Table 3: In Vitro Phosphate Binding Characteristics

| Phosphate Binder    | Key In Vitro Findings                                                                                                                                                           |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Fermagate           | High affinity for phosphate over a wide pH range.[1] Demonstrated high efficacy compared to lanthanum carbonate in a simulated upper gastrointestinal tract model.[1]           |
| Lanthanum Carbonate | Binds phosphate effectively across a pH range of 3-7.[7] In one study, it was found to be more effective than calcium carbonate and calcium acetate over a broader pH range.[8] |

## Safety and Tolerability

**Fermagate:** In a Phase II study, the 1g dose of **Fermagate** had an adverse event incidence comparable to placebo. The 2g dose was associated with a higher incidence of gastrointestinal adverse events, including diarrhea and discolored feces.[1][4] Both doses were associated with elevations in pre-hemodialysis serum magnesium levels.[1][4]

**Lanthanum Carbonate:** The most common side effects are gastrointestinal in nature, including nausea, vomiting, and abdominal pain.[2] In the LANDMARK trial, gastrointestinal disturbances were more frequent in the lanthanum carbonate group compared to the calcium carbonate group.[5]

Table 4: Common Adverse Events

| Adverse Event             | Fermagate (2g dose)                                                 | Lanthanum Carbonate                                  |
|---------------------------|---------------------------------------------------------------------|------------------------------------------------------|
| Gastrointestinal          | Diarrhea, discolored feces, dyspepsia <a href="#">[1]</a>           | Nausea, vomiting, abdominal pain <a href="#">[2]</a> |
| Electrolyte Abnormalities | Elevated serum magnesium <a href="#">[1]</a><br><a href="#">[4]</a> | -                                                    |

## Impact on Mineral Metabolism and Other Markers

Phosphate binders can influence other aspects of mineral metabolism, including levels of Fibroblast Growth Factor 23 (FGF23), a key hormone in phosphate homeostasis.

**Fermagate:** The Phase III trial protocol for **Fermagate** versus lanthanum carbonate included secondary objectives to compare their effects on measures of mineral metabolism, albumin, pre-albumin, and iron status. Data from a Phase II trial did not show a significant effect on iron status.[\[1\]](#)

**Lanthanum Carbonate:** Studies have shown that lanthanum carbonate can reduce FGF23 levels in patients with CKD.

Table 5: Effects on Other Biochemical Markers

| Marker              | Fermagate                                                                                 | Lanthanum Carbonate                           |
|---------------------|-------------------------------------------------------------------------------------------|-----------------------------------------------|
| Serum Magnesium     | Increased levels observed. <a href="#">[1]</a><br><a href="#">[4]</a>                     | No significant effect.                        |
| FGF23               | Data not yet available from comparative trials.                                           | Shown to reduce FGF23 levels in CKD patients. |
| Iron Status         | No apparent contribution from the iron component in a Phase II study. <a href="#">[1]</a> | -                                             |
| Albumin/Pre-albumin | Investigated in a Phase III trial, results pending.                                       | -                                             |

## Experimental Protocols

### In Vitro Phosphate Binding Capacity Assay (General Protocol)

A common method to determine the in vitro phosphate binding capacity is through equilibrium binding studies.[9][10]

- Preparation of Phosphate Solutions: A series of standard phosphate solutions are prepared at various concentrations (e.g., 5 to 100 mM) in buffers simulating the pH of different parts of the gastrointestinal tract (e.g., pH 3, 5, and 7).[9]
- Incubation: A predetermined amount of the phosphate binder is added to each phosphate solution and incubated at a physiological temperature (37°C) with constant agitation for a sufficient time to reach equilibrium (e.g., 2 hours).[11]
- Separation: The mixture is centrifuged to separate the solid binder-phosphate complex from the supernatant containing unbound phosphate.
- Quantification: The concentration of unbound phosphate in the supernatant is measured using a validated analytical method, such as ion chromatography or a spectrophotometric assay.[9]
- Data Analysis: The amount of bound phosphate is calculated as the difference between the initial and unbound phosphate concentrations. The data is often analyzed using the Langmuir isotherm model to determine the maximum binding capacity ( $K_2$ ) and the binding affinity constant ( $K_1$ ).[9]

### Clinical Trial Protocol: **Fermagate** vs. Lanthanum Carbonate (NCT00841126 - Stage 1)[3]

- Study Design: A randomized, open-label, parallel-group, non-inferiority study.
- Participants: Hemodialysis patients with hyperphosphatemia.
- Intervention:
  - Fermagate** Arm: Initial dose titrated based on serum phosphate levels.

- Lanthanum Carbonate Arm: 750 mg chewable tablets, administered orally with an initial dosage of 750 mg up to three times daily, titrated to a maximum daily dose of 3750 mg.[3]
- Primary Outcome: To demonstrate the non-inferiority of **Fermagate** to lanthanum carbonate in lowering serum phosphate levels.
- Secondary Outcomes: To assess the safety of **Fermagate** and compare the effects of both drugs on mineral metabolism, albumin, pre-albumin, and iron status.

## Visualizing the Pathways

### Phosphate Homeostasis Signaling Pathway

The regulation of phosphate levels is a complex process primarily managed by the kidneys and influenced by hormones such as FGF23 and parathyroid hormone (PTH). The FGF23-Klotho axis plays a central role.







[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Iron-Magnesium Hydroxycarbonate (Fermagate): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanthanum Carbonate - A New Phosphate Binding Drug in Advanced Renal Failure. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Iron-magnesium hydroxycarbonate (fermagate): a novel non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A LANDMARK Trial in Mineral Bone Disease? — NephJC [nephjc.com]
- 6. Relative in vitro efficacy of the phosphate binders lanthanum carbonate and sevelamer hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
- 10. Comparison of Phosphate Binding Capacities of PA21, A Novel Phosphate Binder, with those of other Phosphate Binders in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison: Fermagate vs. Lanthanum Carbonate for Hyperphosphatemia Management]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b598077#head-to-head-comparison-of-fermagate-and-lanthanum-carbonate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)